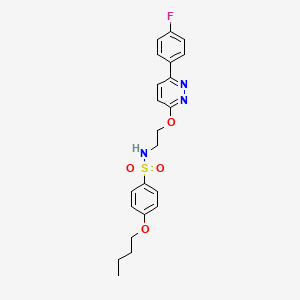

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-butoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c1-2-3-15-29-19-8-10-20(11-9-19)31(27,28)24-14-16-30-22-13-12-21(25-26-22)17-4-6-18(23)7-5-17/h4-13,24H,2-3,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHWZHNPFUIBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazine ring .

The next step involves the introduction of the butoxy group and the benzenesulfonamide moiety. This can be achieved through a series of substitution reactions, where the pyridazine derivative is reacted with butyl bromide in the presence of a base to introduce the butoxy group. The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy and benzenesulfonamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or it may interact with microbial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can be contextualized by comparing it to related sulfonamide-pyridazine hybrids. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparisons

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Methoxy (in CAS 920362-05-6) offers intermediate hydrophobicity due to its shorter alkyl chain .

- Pyridazine Modifications : The 4-fluorophenyl group on pyridazine (target compound) may enhance metabolic stability and π-π stacking interactions compared to thiophene (CAS 920362-05-6) or methylsulfonyl (CAS 1005297-39-1) variants .

Biological Activity

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a sulfonamide group, a butoxy substituent, and a pyridazine moiety, which are known to contribute to various pharmacological effects.

Pharmacological Properties

Research indicates that compounds containing pyridazine rings exhibit a range of biological activities, including:

- Anti-inflammatory Effects: Pyridazine derivatives have shown promise in reducing inflammation through various mechanisms, which may involve inhibition of pro-inflammatory cytokines.

- Antitumor Activity: Studies suggest that similar compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

The biological activity of this compound may involve:

- Binding Affinity: Investigations into its interactions with specific receptors or enzymes are crucial for understanding its therapeutic potential.

- Inhibition of Key Enzymes: The sulfonamide group may facilitate interactions with enzymes involved in disease pathways, enhancing its efficacy as a therapeutic agent.

Case Studies

-

Anti-inflammatory Activity:

- In vitro studies demonstrated that compounds with similar structures inhibited the release of inflammatory mediators in macrophage cell lines, suggesting potential use in treating inflammatory diseases.

-

Antitumor Effects:

- A study on pyridazine derivatives indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Anti-inflammatory Activity | Antitumor Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | High | Sulfonamide group enhances solubility |

| Similar Pyridazine Derivative A | High | Moderate | Exhibits strong receptor binding |

| Similar Pyridazine Derivative B | Low | High | Targets specific cancer pathways |

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyridazine Ring: Utilizing known synthetic routes for pyridazine derivatives.

- Attachment of Functional Groups: Employing coupling reactions to introduce the butoxy and sulfonamide groups.

- Purification Techniques: Methods such as recrystallization or chromatography are essential for obtaining high purity levels.

Optimization strategies may include adjusting reaction conditions (temperature, pressure) and employing catalysts to enhance yield.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

- The compound is synthesized via multi-step reactions, typically involving sulfonylation, alkylation, and coupling of the pyridazine moiety. Key steps include:

- Sulfonamide formation : Reacting 4-butoxybenzenesulfonyl chloride with an ethylenediamine derivative under basic conditions (e.g., potassium carbonate in acetonitrile) .

- Pyridazine coupling : Using palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl-pyridazin-3-yl group .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

- Optimization involves controlling temperature (e.g., 60–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., butoxy CH₂ signals at δ 1.3–1.7 ppm, pyridazine aromatic protons at δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (calculated for C₂₃H₂₅FN₃O₄S: 458.15 g/mol; observed m/z: 459.16 [M+H]⁺) .

- Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazine C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers assess the binding affinity and selectivity of this compound toward biological targets (e.g., enzymes, receptors)?

- Surface Plasmon Resonance (SPR) : Measures real-time interactions with immobilized targets (e.g., carbonic anhydrase isoforms) to determine dissociation constants (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for target-ligand complexes .

- Competitive Assays : Use fluorescent probes (e.g., dansylamide) to evaluate inhibition potency (IC50 values) .

- Data Interpretation : Compare results with structurally related sulfonamides (e.g., 4-methoxy-N-(4-fluorophenyl)benzenesulfonamide) to assess selectivity .

Q. What strategies resolve contradictions in activity data across different biological assays?

- Meta-Analysis : Aggregate data from enzyme inhibition, cell viability, and animal models to identify outliers .

- Structural Dynamics : Perform molecular dynamics simulations to explore conformational flexibility impacting target engagement .

- Experimental Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing butoxy with propoxy or cyclopropylmethoxy) and test inhibitory activity .

- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate electronic/steric features with bioactivity .

- Pharmacophore Mapping : Identify critical binding elements (e.g., sulfonamide group, pyridazine ring) through docking studies with targets like EGFR or COX-2 .

Methodological Notes

- Contradiction Resolution : Cross-validate SPR and ITC data to confirm binding kinetics .

- Synthetic Challenges : Mitigate pyridazine ring oxidation by using inert atmospheres (N₂/Ar) during coupling reactions .

- Computational Aids : Leverage PubChem datasets (CIDs referenced in ) for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.